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Compound of Interest

Compound Name: 3-Hydroxyacetophenone

Cat. No.: B363920 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analytical

methodologies for the characterization of 3-Hydroxyacetophenone. The information compiled

herein is intended to serve as a comprehensive resource for researchers and professionals

engaged in the fields of analytical chemistry, drug discovery, and material science.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Hydroxyacetophenone,

facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.49 – 7.46 m 2H Aromatic Protons

7.32 – 7.28 m 1H Aromatic Proton

7.10 – 7.07 m 1H Aromatic Proton

2.58 s 3H
Methyl Protons (-

COCH₃)

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

199.3 Carbonyl Carbon (C=O)

156.7 Aromatic Carbon (-C-OH)

138.4 Aromatic Carbon

129.9 Aromatic Carbon

120.9 Aromatic Carbon

120.8 Aromatic Carbon

114.8 Aromatic Carbon

26.8 Methyl Carbon (-CH₃)

Solvent: CDCl₃, Instrument Frequency: 100.5 MHz[1]

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3150 Broad O-H Stretch (Phenolic)[2]

~3070 Medium C-H Stretch (Aromatic)[2]

~1650 Strong C=O Stretch (Ketone)[2]

1605, 1578 Medium-Strong C=C Stretch (Aromatic Ring)[3]

~1450 Medium C-H Bend (Methyl)[3]

~1240 Strong C-O Stretch (Phenolic)[3]

Sample Preparation: KBr Pellet or Nujol Mull

Mass Spectrometry (MS)
m/z Interpretation

136 Molecular Ion [M]⁺

Ionization Method: Electron Ionization (EI) or Atmospheric Pressure Photoionization (APPI)[1]

[4]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols represent standard laboratory procedures for the analysis of solid organic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Sample Weighing: Accurately weigh 5-25 mg of 3-Hydroxyacetophenone for ¹H NMR and

50-100 mg for ¹³C NMR.

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., Chloroform-d, CDCl₃) in a small, clean vial.
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Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the solution for chemical shift referencing.

Filtration: To remove any particulate matter, filter the solution through a pipette plugged with

glass wool directly into a clean, dry 5 mm NMR tube.

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

Instrumental Analysis:

Spectrometer Setup: The NMR spectra are typically recorded on a 400 MHz or 500 MHz

spectrometer.[1]

Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal

of the solvent, and the field homogeneity is optimized through a process called shimming.

¹H NMR Acquisition: For proton NMR, a standard single-pulse experiment is generally

sufficient. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and

the acquisition of a suitable number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: For carbon-13 NMR, a proton-decoupled pulse sequence is used to

simplify the spectrum and enhance the signal. A larger number of scans and a longer

relaxation delay may be required due to the lower natural abundance and sensitivity of the

¹³C nucleus.

Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:

Grinding: In an agate mortar and pestle, thoroughly grind 1-2 mg of 3-
Hydroxyacetophenone with 100-200 mg of dry, spectroscopy-grade potassium bromide

(KBr). The mixture should be a fine, homogeneous powder.

Pellet Pressing: Transfer the powder to a pellet die and press it under high pressure

(typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Pellet Mounting: Carefully remove the KBr pellet from the die and place it in the sample

holder of the IR spectrometer.
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Instrumental Analysis:

Background Spectrum: Record a background spectrum of the empty sample compartment to

account for atmospheric and instrumental interferences.

Sample Spectrum: Acquire the IR spectrum of the 3-Hydroxyacetophenone KBr pellet,

typically over a range of 4000 to 400 cm⁻¹.

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - Direct Inlet
Probe)
Sample Preparation:

Sample Loading: Place a small amount (typically less than 1 mg) of crystalline 3-
Hydroxyacetophenone into a clean sample cup for the direct inlet probe.

Instrumental Analysis:

Probe Insertion: Insert the direct inlet probe into the mass spectrometer's ion source.

Vaporization: The probe is heated, causing the 3-Hydroxyacetophenone to vaporize

directly into the ion source.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity against m/z.

Visualized Workflows
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The following diagrams, generated using the DOT language, illustrate the experimental

workflows for the spectroscopic analysis of 3-Hydroxyacetophenone.

Sample Preparation NMR Analysis

Weigh Sample
(5-25 mg for ¹H, 50-100 mg for ¹³C)

Dissolve in
Deuterated Solvent

Add TMS
(Internal Standard)

Filter into
NMR Tube

Insert Sample into
Spectrometer Lock and Shim Acquire Spectrum

(¹H or ¹³C) Process Data final_spectrum
Final Spectrum

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.

KBr Pellet Preparation IR Analysis

Weigh Sample (1-2 mg)
and KBr (100-200 mg)

Grind Mixture in
Agate Mortar

Press into a
Transparent Pellet
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Acquire
Background Spectrum
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Click to download full resolution via product page

Caption: Workflow for IR Spectroscopic Analysis (KBr Pellet Method).

Sample Preparation MS Analysis

Load Sample into
Direct Inlet Probe Cup

Insert Probe
into Ion Source

Heat to Vaporize
Sample

Ionize with
Electron Beam (EI)

Analyze Ions by
m/z Detect Ions final_spectrum

Mass Spectrum

Click to download full resolution via product page

Caption: Workflow for Mass Spectrometry Analysis (EI-Direct Inlet Probe).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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